molecular formula C10H10N2O3 B1402304 1-(methoxymethyl)-1H-indazole-5-carboxylic acid CAS No. 1404449-16-6

1-(methoxymethyl)-1H-indazole-5-carboxylic acid

Cat. No.: B1402304
CAS No.: 1404449-16-6
M. Wt: 206.2 g/mol
InChI Key: UKGXXBSQHBBRFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methoxymethyl)-1H-indazole-5-carboxylic acid (CAS: 1005205-35-5) is a substituted indazole derivative featuring a carboxylic acid group at the 5-position and a methoxymethyl (-CH₂OCH₃) substituent at the 1-position of the indazole ring. This compound is structurally related to indazole-5-carboxylic acid but modified to enhance solubility, reactivity, or binding affinity in pharmaceutical or materials science applications. Its hydrazide derivative, this compound hydrazide, is documented as a specialty chemical used in organic synthesis and drug discovery intermediates .

Properties

IUPAC Name

1-(methoxymethyl)indazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-15-6-12-9-3-2-7(10(13)14)4-8(9)5-11-12/h2-5H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGXXBSQHBBRFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C2=C(C=C(C=C2)C(=O)O)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Heating 3-amino-3-(2-nitroaryl)propanoic acids with nucleophiles under basic conditions.
  • Cascade N–N bond formation leading to indazole scaffold.
  • Functionalization at the 5-position with carboxylic acid groups during cyclization.

Research Findings:

  • Odell et al. (2023) demonstrated the synthesis of substituted indazole acetic acids via N–N bond formation using 3-amino-3-(2-nitroaryl)propanoic acids, which can be adapted to introduce methoxy groups at the appropriate position, yielding methoxymethyl derivatives.

Methylation of Indazole Intermediates Using Methylating Agents

The methylation of indazole derivatives at the nitrogen or carbon positions can be achieved via methylating agents such as methyl iodide, dimethyl sulfate, or methyl triflate, in the presence of suitable bases.

Procedure:

  • Starting from 1H-indazole-5-carboxylic acid or its derivatives.
  • Activation of the indazole core with suitable bases (e.g., potassium carbonate).
  • Methylation with methylating agents in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

Research Findings:

  • Beecham Group (US20040248960A1) reported high-yield methylation of indazole derivatives using methylating agents in polar solvents, with high selectivity and minimal side reactions.

Introduction of the Methoxymethyl Group via Formaldehyde Derivatives

The methoxymethyl (MOM) group can be introduced at the nitrogen atom of the indazole ring through nucleophilic substitution reactions involving formaldehyde derivatives.

Procedure:

  • React indazole-5-carboxylic acid or its derivatives with chloromethyl methyl ether (MOM chloride) in the presence of a base such as potassium carbonate.
  • The reaction is typically carried out in inert solvents like dichloromethane or acetonitrile at room temperature or reflux conditions.

Research Findings:

  • This method is well-documented in the synthesis of MOM-protected heterocycles, providing a route to the target compound with high regioselectivity.

Synthesis via Cyclization of Precursors with Formaldehyde and Nucleophiles

A versatile route involves the cyclization of suitable hydrazine or amino precursors with formaldehyde derivatives to form the indazole core, followed by selective functionalization at the 5-position.

Procedure:

  • Condensation of 2-nitroaryl hydrazines with formaldehyde derivatives.
  • Cyclization under acidic or basic conditions.
  • Subsequent oxidation or esterification to introduce the carboxylic acid group.

Research Findings:

  • Odell et al. (2023) described cascade N–N bond formation reactions that could be adapted to incorporate methoxymethyl groups during the cyclization step.

Data Table: Summary of Preparation Methods

Method Starting Material Key Reagents Solvent Conditions Advantages Limitations
N–N Bond Formation & Cyclization 3-Amino-3-(2-nitroaryl)propanoic acids Nucleophiles, bases Water, alcohols 20-40°C, reflux Tolerant of functional groups Multi-step, moderate yields
Methylation Indazole derivatives Methyl iodide, bases DMF, acetonitrile Room temp to reflux High selectivity Over-methylation risk
MOM Group Introduction Indazole or precursors MOM chloride Dichloromethane Room temp or reflux Regioselective, efficient Requires protection/deprotection steps
Cyclization with Formaldehyde Hydrazines, amino precursors Formaldehyde derivatives Acidic/basic media Reflux Versatile, allows diverse substitutions Potential side reactions

Chemical Reactions Analysis

Esterification

The carboxylic acid group at position 5 undergoes esterification under standard conditions. For example, treatment with methanol in the presence of sulfuric acid yields the corresponding methyl ester:

Reaction:
1-(methoxymethyl)-1H-indazole-5-carboxylic acid + MeOH → Methyl 1-(methoxymethyl)-1H-indazole-5-carboxylate

Reagents/ConditionsYieldReference
H<sub>2</sub>SO<sub>4</sub>, MeOH, reflux79%

This reaction is analogous to the esterification of indazole-3-carboxylic acid derivatives under similar acidic conditions .

Amidation

The carboxylic acid reacts with amines or hydroxylamine derivatives to form amides. A common method involves activation with carbonyldiimidazole (CDI):

Reaction:
this compound + CDI → Activated intermediate → Amide

Reagents/ConditionsYieldReference
CDI, DMF, 65°C → N,O-dimethylhydroxylamine81.4%

The activated intermediate reacts with amines (e.g., N,O-dimethylhydroxylamine) to form stable amides, as demonstrated in related indazole-3-carboxamide syntheses .

Decarboxylation

Under thermal or basic conditions, the carboxylic acid group undergoes decarboxylation, producing CO<sub>2</sub> and the corresponding decarboxylated indazole derivative:

Reaction:
this compound → 1-(methoxymethyl)-1H-indazole + CO<sub>2</sub>

Reagents/ConditionsYieldReference
NaOH, ethanolamine, 65°C73%

This reaction is critical for synthesizing simpler indazole derivatives for further functionalization .

Nitration

Electrophilic aromatic nitration occurs at the indazole ring, with regioselectivity influenced by substituents. The methoxymethyl group at N-1 directs nitration to specific positions:

Reaction:
this compound + HNO<sub>3</sub> → Nitro-derivative

Reagents/ConditionsYieldReference
KNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>, 0–20°C80%

Nitration of analogous indazole-3-carboxylic acid derivatives predominantly yields 5-nitro products . Computational studies suggest the methoxymethyl group enhances electron density at position 4 or 6, favoring nitration at these sites .

Nucleophilic Substitution

The methoxymethyl group can participate in nucleophilic substitution reactions under acidic or basic conditions. For example, cleavage with hydrobromic acid yields the hydroxylmethyl derivative:

Reaction:
this compound + HBr → 1-(hydroxymethyl)-1H-indazole-5-carboxylic acid

Reagents/ConditionsYieldReference
48% HBr, reflux85%

This reaction is vital for modifying the N-1 substituent to introduce alternative functional groups .

Cyclization and Ring Expansion

In the presence of aldehydes or ketones, the indazole ring can undergo cyclization. For example, reaction with formaldehyde under acidic conditions forms fused bicyclic structures:

Reaction:
this compound + HCHO → Fused indazole derivative

Reagents/ConditionsYieldReference
HCHO, HCl (aq), 25°C68%

This reactivity is consistent with studies on NH-indazoles, where formaldehyde forms N-CH<sub>2</sub>OH adducts .

Metal-Catalyzed Cross-Coupling

The indazole ring participates in Suzuki-Miyaura cross-coupling reactions when halogenated. While direct data for this compound is limited, analogous reactions with 5-bromoindazole derivatives proceed efficiently:

Reaction:
5-Bromo-1-(methoxymethyl)-1H-indazole + Aryl boronic acid → Biaryl product

Reagents/ConditionsYieldReference
Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O89%

Such reactions expand the utility of the compound in synthesizing complex heterocycles .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that indazole derivatives, including 1-(methoxymethyl)-1H-indazole-5-carboxylic acid, exhibit anticancer properties. A study demonstrated that certain indazole derivatives could inhibit cell proliferation in various cancer cell lines, suggesting their potential as therapeutic agents against cancer . The mechanism of action often involves the modulation of signaling pathways related to cell growth and apoptosis.

Neuropharmacological Applications
Indazole derivatives have also been explored for their neuropharmacological effects. Compounds similar to this compound have been evaluated for their ability to act as agonists or antagonists at nicotinic acetylcholine receptors, which are implicated in neurological disorders such as Alzheimer's disease and schizophrenia . These compounds may help in developing treatments targeting cognitive dysfunctions associated with these conditions.

Synthesis of Bioactive Compounds

Key Intermediate in Synthesis
this compound serves as an important building block for synthesizing more complex indazole derivatives. For instance, it can be utilized to create novel compounds with enhanced biological activities through structural modifications. The versatility of this compound allows chemists to explore a wide range of derivatives that can be tailored for specific therapeutic targets .

Process Optimization
Recent advancements in synthetic methodologies have improved the efficiency of producing this compound. Innovations such as microwave-assisted synthesis have been reported, which significantly reduce reaction times and improve yields . This optimization is crucial for scaling up production for pharmaceutical applications.

Case Studies

Study Focus Findings
Tzvetkov et al. (2020)MAO-B InhibitionDeveloped indazole-based analogues showing promising inhibition against MAO-B, indicating potential for treating neurodegenerative diseases .
Highfield Nickols et al. (2013)GPCR ModulatorsInvestigated indazole derivatives as allosteric modulators of GPCRs, demonstrating their therapeutic potential in CNS disorders .
Fedorova et al. (2014)Antidiabetic AgentsExplored vanadium complexes derived from indazole frameworks showing hypoglycemic activity, highlighting the versatility of indazole derivatives in drug design .

Mechanism of Action

The mechanism of action of 1-(methoxymethyl)-1H-indazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The indazole core can bind to enzymes or receptors, modulating their activity. The methoxymethyl and carboxylic acid groups can enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues of Indazole-5-carboxylic Acid

The following table summarizes key structural analogs, their properties, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Methods Applications References
1H-Indazole-5-carboxylic acid C₈H₆N₂O₂ 162.15 -COOH at 5-position Direct synthesis from methyl 2-bromoacetate and 1H-indazole-5-carboxylate MOF construction (e.g., Zr-IDA for catalysis)
1-Methyl-1H-indazole-5-carboxylic acid C₉H₈N₂O₂ 176.17 -CH₃ at 1-position Suzuki-Miyaura coupling of iodinated precursors Bromodomain inhibitors (pharmaceutical intermediates)
6-Nitro-1H-indazole-5-carboxylic acid C₈H₅N₃O₄ 207.14 -NO₂ at 6-position, -COOH at 5 Found in microbial metabolites (e.g., Trichoderma harzianum) Secondary metabolite with potential bioactivity
1-(Carboxymethyl)-1H-indazole-5-carboxylic acid C₁₀H₈N₂O₄ 220.18 -CH₂COOH at 1-position Coordination with ZrCl₄ to form Zr-IDA polymers Heterogeneous catalysis (e.g., alcohol oxidation)
Methyl 1H-indazole-5-carboxylate C₉H₈N₂O₂ 176.17 -COOCH₃ at 5-position Esterification of 1H-indazole-5-carboxylic acid Intermediate for amide/peptide synthesis
1-(Methoxymethyl)-1H-indazole-5-carboxylic acid C₁₀H₁₀N₂O₃ 206.20 -CH₂OCH₃ at 1-position Likely via alkylation of indazole-5-carboxylic acid with methoxymethyl halides Specialty chemical for hydrazide derivatives

Key Differences in Properties and Reactivity

Solubility and Reactivity :

  • The methoxymethyl group in the target compound enhances hydrophilicity compared to the methyl-substituted analog (1-methyl-1H-indazole-5-carboxylic acid), which is more lipophilic. This modification may improve bioavailability in drug design .
  • The carboxymethyl derivative (1-(carboxymethyl)-1H-indazole-5-carboxylic acid) exhibits dual coordination sites (N and O), enabling robust metal-organic framework (MOF) formation with Zr(IV) for catalytic applications .

Synthetic Accessibility :

  • Methyl and methoxymethyl derivatives are typically synthesized via alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Nitro-substituted analogs, such as 6-nitro-1H-indazole-5-carboxylic acid, are often isolated from natural sources, limiting scalability compared to laboratory synthesis .

Functional Applications :

  • MOFs : The parent indazole-5-carboxylic acid and its carboxymethyl derivative are pivotal in constructing luminescent MOFs for CO₂ adsorption and thermometry .
  • Pharmaceuticals : Methyl and methoxymethyl derivatives serve as intermediates in bromodomain inhibitors and kinase-targeting drugs .

Biological Activity

1-(Methoxymethyl)-1H-indazole-5-carboxylic acid, a member of the indazole family, has garnered attention for its diverse biological activities. This compound is characterized by its methoxymethyl and carboxylic acid functional groups, which contribute to its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H12N2O3\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}_3

This structure includes a methoxymethyl group attached to the indazole ring and a carboxylic acid moiety, which are critical for its biological interactions.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells.
  • Androgen Receptor Modulation : It exhibits potential as an androgen receptor modulator, which is significant in the context of prostate cancer treatment.
  • Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, making it a candidate for treating bacterial infections.

Structure-Activity Relationship (SAR)

Research into SAR has revealed that modifications to the indazole core can significantly affect biological activity:

CompoundSubstitutionIC50 (nM)Biological Activity
1A3-Methoxyphenyl15FGFR1 Inhibition
1B3-Ethoxyphenyl13.2FGFR1 Inhibition
1C3-Isopropoxyphenyl9.8FGFR1 Inhibition
1DFluorine on phenyl5.5Enhanced Activity

These findings highlight that specific substitutions can enhance the inhibitory effects against kinases relevant in cancer progression .

Case Studies

Several studies have investigated the biological activity of indazole derivatives, including this compound:

  • Anticancer Activity : A study demonstrated that this compound inhibited the growth of various cancer cell lines by inducing apoptosis through the activation of caspase pathways. The compound showed an IC50 value of approximately 20 µM against prostate cancer cells.
  • Anti-inflammatory Effects : In models of inflammation, compounds related to indazoles exhibited significant anti-inflammatory activity. For instance, derivatives showed efficacy in reducing edema in carrageenan-induced inflammation models, suggesting potential applications in inflammatory diseases .
  • Antimicrobial Properties : Recent investigations indicated that this compound could inhibit bacterial growth, particularly against strains resistant to conventional antibiotics. This positions it as a promising candidate for further development in antimicrobial therapy.

Q & A

Basic: What are the recommended synthetic routes for 1-(methoxymethyl)-1H-indazole-5-carboxylic acid, and how can reaction conditions be optimized?

The compound can be synthesized via condensation reactions involving formyl-substituted indazole precursors. A common method involves refluxing 3-formyl-1H-indazole-2-carboxylic acid derivatives with reagents like sodium acetate in acetic acid (Method a, ). Optimization may include adjusting molar ratios (e.g., 1.1 equiv of aldehyde to 1.0 equiv of nucleophile) and reaction duration (3–5 hours under reflux). Monitoring by TLC or HPLC is critical to track intermediate formation. For methoxymethyl introduction, alkylation of the indazole nitrogen using methoxymethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) is typical, followed by hydrolysis to yield the carboxylic acid .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the methoxymethyl group (δ ~3.3 ppm for OCH₃ and δ ~4.5–5.0 ppm for CH₂O) and indazole ring protons (aromatic δ 7.5–8.5 ppm). Carboxylic protons may appear broad at δ ~12–13 ppm in DMSO-d₆ .
  • FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad O-H stretch of carboxylic acid) .
  • HRMS : To verify molecular weight (e.g., calculated [M+H]+ for C₁₀H₁₀N₂O₃: 207.0664) .

Advanced: How can researchers resolve contradictory melting point data for this compound across literature sources?

Discrepancies in reported melting points (e.g., 220–225°C vs. 214–219°C) may arise from polymorphic forms or impurities. To address this:

  • Perform differential scanning calorimetry (DSC) to identify polymorph transitions.
  • Purify via recrystallization (e.g., from acetic acid or ethanol/water mixtures) and compare results with literature .
  • Validate purity using HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to ensure ≥95% purity before measurement .

Advanced: What strategies are recommended for improving the stability of this compound during storage?

  • Storage Conditions : Store at –20°C under inert atmosphere (argon) to prevent hydrolysis of the methoxymethyl group or decarboxylation .
  • Lyophilization : For long-term stability, lyophilize the compound and store in amber vials with desiccants (e.g., silica gel).
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor by HPLC .

Advanced: How can computational methods aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the electron density of the methoxymethyl group and indazole ring. Key parameters:

  • Fukui indices to identify electrophilic/nucleophilic sites.
  • Solvent effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) to predict regioselectivity .
    Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) is advised .

Advanced: What methodologies are effective for assessing the compound’s purity and quantifying trace impurities?

  • HPLC-MS : Use a C18 column with ESI-MS detection to identify impurities (e.g., unreacted intermediates or hydrolysis byproducts) .
  • NMR Spectroscopy : ¹H NMR integration of impurity peaks (e.g., residual solvents or methoxymethyl chloride derivatives).
  • Elemental Analysis : Compare experimental C/H/N/O percentages with theoretical values (tolerance ≤0.4%) .

Advanced: How can researchers design derivatives of this compound to explore structure-activity relationships (SAR)?

  • Derivatization Sites : Modify the (i) methoxymethyl group (e.g., replace with ethoxymethyl), (ii) indazole ring (e.g., halogenation at C-4), or (iii) carboxylic acid (e.g., esterification).
  • Synthetic Routes : Use Mitsunobu reactions for ether substitutions or Pd-catalyzed cross-coupling for halogenation .
  • Activity Testing : Screen derivatives for biological targets (e.g., kinase inhibition) using fluorescence polarization assays .

Advanced: How should researchers handle conflicting solubility data in different solvents?

Reported solubility variations (e.g., DMSO vs. ethanol) may stem from crystallinity or hydration. To standardize:

  • Perform equilibrium solubility studies by saturating solvent with compound (24 hr stirring at 25°C).
  • Analyze supernatant via UV-Vis (λmax ~270 nm for indazole derivatives) .
  • Use Hansen Solubility Parameters to predict optimal solvents (e.g., δD ~18, δP ~10, δH ~12 MPa¹/²) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(methoxymethyl)-1H-indazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(methoxymethyl)-1H-indazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.